molecular formula C17H21N5OS B12247922 2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole

2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B12247922
M. Wt: 343.4 g/mol
InChI Key: CWSJPNLBMRAFCF-UHFFFAOYSA-N
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Description

2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and oxadiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole typically involves a multi-step procedureCommon reagents used in these reactions include toluene, activated carbon, and various solvents for extraction and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole core.

Scientific Research Applications

2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it acts as a dopamine and serotonin antagonist, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential use as an antipsychotic drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,3-benzothiazole lies in its combination of three distinct moieties: benzothiazole, piperazine, and oxadiazole

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

5-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H21N5OS/c1-12(2)16-19-15(23-20-16)11-21-7-9-22(10-8-21)17-18-13-5-3-4-6-14(13)24-17/h3-6,12H,7-11H2,1-2H3

InChI Key

CWSJPNLBMRAFCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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